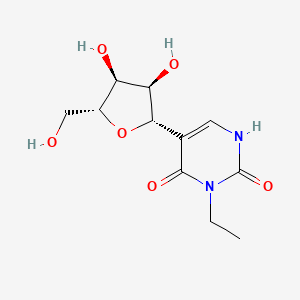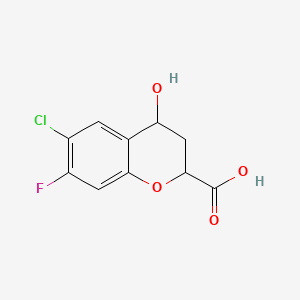
6-Chloro-7-fluoro-4-hydroxychromane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-7-fluoro-4-hydroxy-chromane-2-carboxylic acid is a synthetic organic compound belonging to the chromane family. Chromanes are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of chlorine and fluorine atoms, along with a hydroxyl group and a carboxylic acid group, makes this compound unique and potentially useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-fluoro-4-hydroxy-chromane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Halogenation: Introduction of chlorine and fluorine atoms into the benzene ring using halogenating agents such as chlorine gas and fluorine gas or their derivatives.
Cyclization: Formation of the chromane ring through cyclization reactions, often using catalysts like Lewis acids.
Hydroxylation: Introduction of the hydroxyl group at the 4-position using hydroxylating agents such as hydrogen peroxide or osmium tetroxide.
Carboxylation: Introduction of the carboxylic acid group at the 2-position using carboxylating agents like carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 6-chloro-7-fluoro-4-hydroxy-chromane-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-chloro-7-fluoro-4-hydroxy-chromane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 6-chloro-7-fluoro-4-oxo-chromane-2-carboxylic acid
Reduction: Formation of 6-chloro-7-fluoro-4-hydroxy-chromane-2-methanol
Substitution: Formation of various substituted chromane derivatives
科学研究应用
6-chloro-7-fluoro-4-hydroxy-chromane-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-chloro-7-fluoro-4-hydroxy-chromane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the presence of halogen atoms can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
相似化合物的比较
Similar Compounds
6-fluoro-chroman-2-carboxylic acid: Lacks the chlorine and hydroxyl groups, resulting in different chemical and biological properties.
7-chloro-4-hydroxy-chromane-2-carboxylic acid:
6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox): A well-known antioxidant, structurally similar but with different substituents.
Uniqueness
6-chloro-7-fluoro-4-hydroxy-chromane-2-carboxylic acid is unique due to the combination of chlorine, fluorine, hydroxyl, and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C10H8ClFO4 |
|---|---|
分子量 |
246.62 g/mol |
IUPAC 名称 |
6-chloro-7-fluoro-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C10H8ClFO4/c11-5-1-4-7(13)3-9(10(14)15)16-8(4)2-6(5)12/h1-2,7,9,13H,3H2,(H,14,15) |
InChI 键 |
ITBOGRNOVZLXSQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=CC(=C(C=C2OC1C(=O)O)F)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13913389.png)

![3,27-Bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde](/img/structure/B13913398.png)
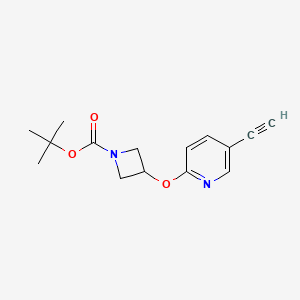
![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13913412.png)
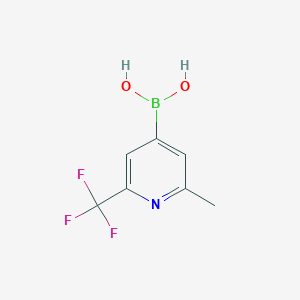
![1-[2-Amino-1-(2-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13913422.png)
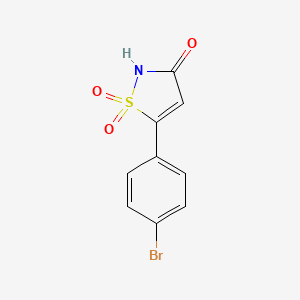

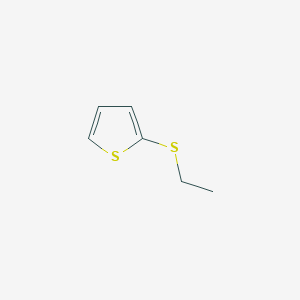
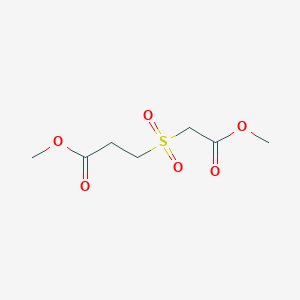
![5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B13913446.png)
![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B13913454.png)
